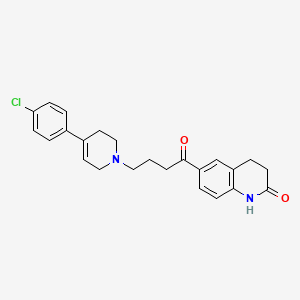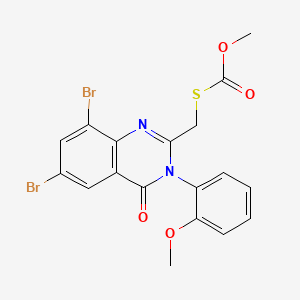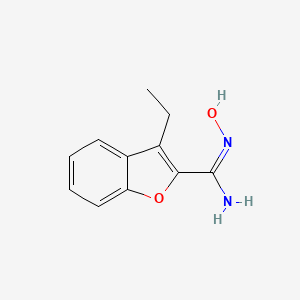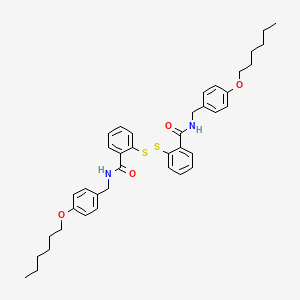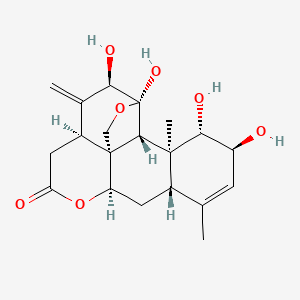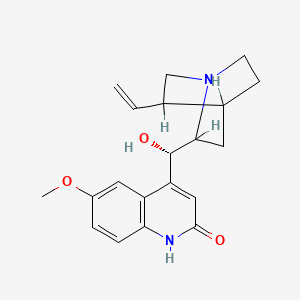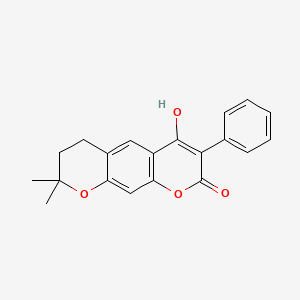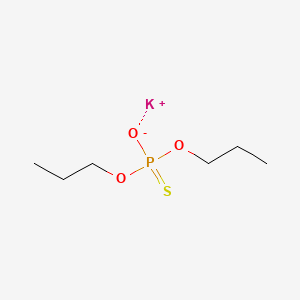
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is a selenium-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- typically involves the reaction of 2-chloroselenobenzoyl chloride with 1-hydrazinobenzyl phosphonate . This reaction proceeds under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Applications De Recherche Scientifique
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is explored for its use in materials science, particularly in developing novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: A well-known selenium-containing compound with antioxidant and anti-inflammatory properties.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with similar chemical properties but different biological activities.
2-Phosphono Alkyl 1,2-Benzisoselenazol-3(2H)-ones: Compounds with similar structures but different functional groups and applications.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is unique due to its specific structural features and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
81744-00-5 |
|---|---|
Formule moléculaire |
C15H14N2OSe |
Poids moléculaire |
317.25 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C15H14N2OSe/c1-16(2)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)19-17/h3-10H,1-2H3 |
Clé InChI |
IDMRJPMYKDMINP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

